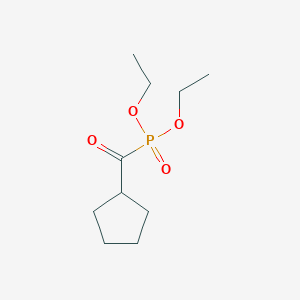
Diethyl (cyclopentanecarbonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (cyclopentanecarbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentanecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (cyclopentanecarbonyl)phosphonate typically involves the reaction of diethyl phosphite with cyclopentanecarbonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite acts as a nucleophile, attacking the carbonyl carbon of the cyclopentanecarbonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Diethyl (cyclopentanecarbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (cyclopentanecarbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (cyclopentanecarbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphoryl transfer reactions. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Diethyl phosphonate: Lacks the cyclopentanecarbonyl group, making it less sterically hindered and more reactive.
Cyclopentanecarbonyl chloride: Used as a precursor in the synthesis of diethyl (cyclopentanecarbonyl)phosphonate.
Phosphonic acids: Similar reactivity but different physical properties due to the presence of acidic protons.
Uniqueness: this compound is unique due to its combination of a phosphonate group with a cyclopentanecarbonyl moiety, providing a balance of reactivity and steric hindrance that can be fine-tuned for specific applications.
Properties
CAS No. |
1490-10-4 |
|---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
cyclopentyl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10(11)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
ZXPSUEIKGCGDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C1CCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















